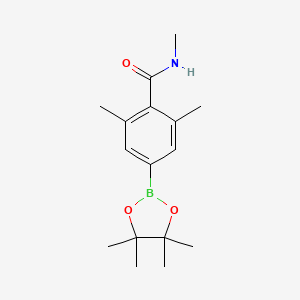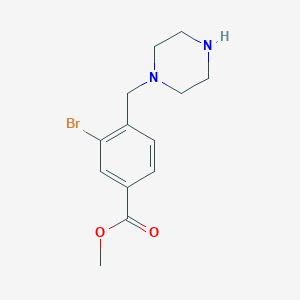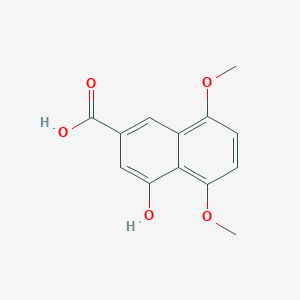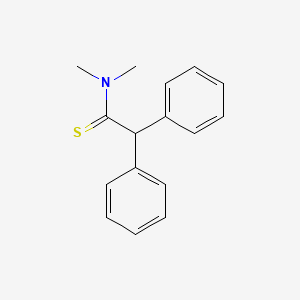
6-(Difluoromethoxy)-5-iodonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethoxy)-5-iodonicotinonitrile is a chemical compound that belongs to the class of organofluorine compounds. These compounds are known for their unique properties, including significant modifications in biological behavior and physicochemical properties compared to their hydrogen-containing analogues . The presence of both difluoromethoxy and iodonicotinonitrile groups in the molecule makes it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, which have seen significant advancements in recent years
Industrial Production Methods
Industrial production methods for 6-(Difluoromethoxy)-5-iodonicotinonitrile may involve large-scale difluoromethylation processes. These methods are designed to be cost-effective and environmentally friendly, utilizing efficient catalysts and reagents to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethoxy)-5-iodonicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidation state compounds .
Aplicaciones Científicas De Investigación
6-(Difluoromethoxy)-5-iodonicotinonitrile has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethoxy)-5-iodonicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can significantly alter the compound’s reactivity and interaction with biological molecules, leading to unique modes of action. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(Difluoromethoxy)-5-iodonicotinonitrile include other difluoromethoxylated nitrogen-containing heterocycles, such as difluoromethoxylated pyrazoles, isoxazoles, and pyrimidines .
Uniqueness
What sets this compound apart from similar compounds is the presence of both the difluoromethoxy and iodonicotinonitrile groups. This unique combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C7H3F2IN2O |
|---|---|
Peso molecular |
296.01 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F2IN2O/c8-7(9)13-6-5(10)1-4(2-11)3-12-6/h1,3,7H |
Clave InChI |
IQFBISPKWFHWBI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1I)OC(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)
![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)








![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)
